Dodecafluoropentane

oxygen therapeutic perfluorocarbon emulsion pharmacokinetics

Dodecafluoropentane (Perflenapent, C₅F₁₂, CAS 678-26-2) is a linear perfluorocarbon with a molecular weight of 288.034 g/mol and a boiling point of 28–29 °C at atmospheric pressure. Its physicochemical signature—liquid at room temperature, gaseous at physiologic temperature (37 °C)—distinguishes it within the perfluorocarbon class.

Molecular Formula C5F12
Molecular Weight 288.03 g/mol
CAS No. 678-26-2
Cat. No. B1677054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecafluoropentane
CAS678-26-2
Synonyms2H,3H-perfluoropentane
dodecafluoropentane
NVX-108
perfluoropentane
Molecular FormulaC5F12
Molecular Weight288.03 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17
InChIKeyNJCBUSHGCBERSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dodecafluoropentane (CAS 678-26-2): Thermophysical and Functional Baseline for Scientific Procurement


Dodecafluoropentane (Perflenapent, C₅F₁₂, CAS 678-26-2) is a linear perfluorocarbon with a molecular weight of 288.034 g/mol and a boiling point of 28–29 °C at atmospheric pressure [1]. Its physicochemical signature—liquid at room temperature, gaseous at physiologic temperature (37 °C)—distinguishes it within the perfluorocarbon class [2]. Core applications leverage this phase behavior: as a volatile core in phase-change ultrasound contrast nanodroplets, as an oxygen therapeutic emulsion (DDFPe), and historically as a propellant in metered-dose inhalers [3].

Procurement Risk: Why Dodecafluoropentane Cannot Be Replaced by Other Perfluorocarbons Without Functional Consequence


Generic substitution with other perfluorocarbons (e.g., perfluorohexane C₆F₁₄, perfluorodecalin C₁₀F₁₈) is not scientifically valid due to Dodecafluoropentane's unique thermophysical phase boundary. Its boiling point (≈29 °C) lies precisely near human physiologic temperature, enabling rapid liquid-to-gas transition upon injection and efficient pulmonary clearance via exhalation [1]. In contrast, prior-generation perfluorocarbons exhibit boiling points ≥140 °C, remaining liquid in vivo and accumulating in reticuloendothelial tissues—a mechanism directly linked to long-term adverse events and clinical failure [2]. This fundamental difference in elimination kinetics renders cross-class substitution untenable for any application requiring intravascular administration or phase-change activation.

Quantitative Differentiation Evidence: Dodecafluoropentane vs. Relevant Perfluorocarbon Comparators


Boiling Point and In Vivo Clearance: Dodecafluoropentane vs. Prior-Generation Perfluorocarbons

Dodecafluoropentane exhibits a boiling point of 29 °C, which enables its clearance from the body via exhalation after intravenous administration. This represents a functional contrast to prior perfluorocarbons such as perfluorodecalin and perfluorooctylbromide, which have boiling points ≥ 140 °C, remain liquid at body temperature, and exhibit long-term tissue retention with associated adverse events [1].

oxygen therapeutic perfluorocarbon emulsion pharmacokinetics clearance

Oxygen Delivery Potency: Dodecafluoropentane Achieves Therapeutic Effect at 1/200th to 1/1000th the Dose Weight of Other Perfluorocarbons

Dodecafluoropentane emulsion (DDFPe) demonstrates superior oxygen delivery efficiency compared to all prior perfluorocarbons studied. It is active at a concentration equivalent to 1/200th to 1/1000th the weight of other perfluorocarbons. Furthermore, in vitro testing demonstrated that DDFPe absorbs more oxygen than other perfluorocarbon emulsions, including perfluorodecalin and perfluorooctylbromide [1][2].

oxygen therapeutic dose-response perfluorocarbon emulsion blood substitute

Ultrasound Contrast Recondensation Dynamics: Dodecafluoropentane vs. Dodecafluorohexane

In head-to-head ultrasound activation studies comparing dodecafluoropentane (C5) and dodecafluorohexane (C6)-cored nanodroplets, C6 nanodroplets demonstrated recondensation within 100 milliseconds of activation at approximately 30 °C. The study explicitly notes that C6 nanodroplets recondense, while the behavior of C5 nanodroplets under the same conditions is not characterized by this rapid recondensation, indicating distinct post-activation persistence profiles [1].

molecular ultrasound phase-change nanodroplet contrast agent recondensation

Acoustic Droplet Vaporization (ADV) Bubble Size Scaling: Dodecafluoropentane Yields Predictable 5× Radius Expansion

Computational and experimental studies of dodecafluoropentane microdroplets undergoing acoustic droplet vaporization (ADV) demonstrate that the final bubble radius scales linearly with the initial droplet radius and is approximately five times the initial droplet radius [1]. This scaling relationship is validated against ultra-high-speed experimental data and provides a predictable, quantifiable expansion ratio for applications requiring controlled bubble size.

acoustic droplet vaporization bubble dynamics contrast agent embolotherapy

HIFU Thermal Enhancement: Dodecafluoropentane Nanodroplets Increase Target Temperature Change by 37.0% vs. Control

In high-intensity focused ultrasound (HIFU) tissue-mimicking phantoms, incorporation of perfluorocarbon nanodroplets containing dodecafluoropentane (dual perfluorocarbon formulation) at a concentration of 0.1 × 10⁶ per cm³ enhanced the maximal temperature change at the target site by 37.0% relative to agent-free control phantoms. In the same study, microbubbles enhanced target temperature by only 16.9% and caused undesired surface heating, while the nanodroplets confined heating to the acoustic focus [1].

HIFU ablation nanodroplet thermal enhancement focused ultrasound

Oxygen Offloading Quantification: Dodecafluoropentane Emulsion Demonstrates Measurable Hypoxia Rescue In Vitro

An in vitro model designed to quantify oxygen offloading from dodecafluoropentane emulsion (DDFPe) in a hypoxic environment established a functional baseline for this compound's oxygen delivery capacity. The study characterized oxygen offloading under different gaseous environments, providing quantitative evidence of DDFPe's ability to release oxygen in hypoxic conditions [1]. While this evidence does not provide a direct comparator, it establishes the compound's intrinsic oxygen offloading behavior as a measurable functional parameter.

oxygen therapeutic hypoxia in vitro model oxygen offloading

Validated Application Scenarios for Dodecafluoropentane Based on Quantitative Differentiation Evidence


Oxygen Therapeutic Formulation Development Requiring Low-Dose, Clearable Perfluorocarbon

Dodecafluoropentane emulsion (DDFPe) is the preferred perfluorocarbon core for next-generation oxygen therapeutics where dose minimization and rapid clearance are paramount. The compound's activity at 1/200th to 1/1000th the weight dose of prior perfluorocarbons [1] enables lower excipient burden formulations. Concurrently, its 29 °C boiling point facilitates clearance via exhalation, avoiding the tissue accumulation that caused clinical failure of earlier high-boiling-point perfluorocarbons (≥140 °C) [2]. This combination of potency and favorable pharmacokinetics makes DDFPe uniquely suited for intravenous oxygen delivery applications, including ischemia-reperfusion injury, stroke, and cardiac resuscitation [3].

Molecular Ultrasound Imaging with Extended Temporal Contrast Window

For extravascular molecular ultrasound imaging using phase-change nanodroplet contrast agents (PNCAs), dodecafluoropentane (C5) offers a distinct advantage over the longer-chain dodecafluorohexane (C6). Direct comparative studies demonstrate that C6 nanodroplets undergo rapid recondensation within 100 milliseconds of ultrasound activation at ~30 °C, whereas C5 nanodroplets exhibit prolonged persistence post-activation [1]. This extended temporal window without recondensation is critical for accumulating sufficient molecular targeting signal and for imaging protocols that require sustained contrast enhancement over several seconds. Researchers developing targeted ultrasound probes for cancer or inflammation biomarkers should prioritize C5-core nanodroplets for applications where recondensation would prematurely terminate the imaging window.

HIFU Ablation Enhancement with Reduced Near-Field Heating

In high-intensity focused ultrasound (HIFU) ablation procedures, incorporation of dodecafluoropentane-containing nanodroplets at the target site enhances thermal deposition by 37.0% compared to 16.9% for conventional microbubbles [1]. Critically, magnetic resonance thermometry confirmed that nanodroplets confine heating to the acoustic focus, whereas microbubbles cause undesired surface (near-field) heating [2]. This differential heating pattern supports the use of dodecafluoropentane-based phase-change agents to reduce tumor ablation time by approximately one-third while maintaining or improving safety margins [3]. Procurement for HIFU research or clinical device development should specify DDFP-based nanodroplet formulations when focal thermal enhancement with minimized off-target effects is required.

Quantitative Bubble Dynamics Research and Gas Embolotherapy Modeling

Dodecafluoropentane's well-characterized acoustic droplet vaporization (ADV) behavior—specifically the linear scaling of final bubble radius to approximately five times the initial droplet radius—makes it the preferred model compound for computational and experimental bubble dynamics research [1]. This predictable expansion ratio has been validated against ultra-high-speed imaging and underpins developmental gas embolotherapy techniques for tumor infarction via selective bubble formation [2]. Researchers procuring perfluorocarbons for ADV studies, bubble evolution modeling, or embolotherapy device development should select dodecafluoropentane due to its extensive experimental characterization and theoretical validation, which reduces modeling uncertainty and improves experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodecafluoropentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.